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Abstract
This technical guide provides a comprehensive overview of the key physical properties of 4'-
Methylformanilide (CAS No. 3085-54-9), with a specialized focus on its solubility

characteristics. As a crucial parameter in drug development, process chemistry, and materials

science, a thorough understanding of a compound's solubility is paramount for predicting its

behavior in various systems. This document synthesizes empirical data with theoretical

principles to offer researchers, scientists, and drug development professionals a reliable

resource for their work. We will delve into the physicochemical profile of 4'-Methylformanilide,

present its known solubility in various solvents, and provide a validated, step-by-step protocol

for experimental solubility determination.

Introduction: The Significance of Physicochemical
Characterization
4'-Methylformanilide, also known as N-(4-methylphenyl)formamide, is an organic compound

that serves as a valuable intermediate in the synthesis of various chemical entities.[1][2] The

journey of a compound from laboratory synthesis to industrial application is critically dependent

on its physical properties. Among these, solubility is a cornerstone property that dictates
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everything from reaction kinetics in a chosen solvent to bioavailability in a physiological system.

In drug development, poor aqueous solubility is a major hurdle, often leading to low absorption

and inadequate therapeutic efficacy. Therefore, a detailed characterization of a compound's

solubility profile is not merely an academic exercise but a critical step in risk mitigation and

rational process design. This guide aims to provide that foundational understanding for 4'-
Methylformanilide.

Core Physicochemical Properties of 4'-
Methylformanilide
A molecule's behavior is a direct consequence of its structure. 4'-Methylformanilide
possesses an amide functional group attached to a p-tolyl ring, a structure that gives rise to its

specific physical properties. The amide group provides a site for hydrogen bonding, while the

aromatic ring and methyl group contribute to its lipophilicity.

A summary of its key physicochemical properties is presented below.

Property Value Source(s)

CAS Number 3085-54-9 [3][4]

Molecular Formula C₈H₉NO [2][3]

Molecular Weight 135.16 g/mol [3][4]

Appearance
White to yellow/orange

crystalline powder
[1][5]

Melting Point 51-55 °C [3][5][6]

Boiling Point 293.5 ± 19.0 °C (Predicted) [5][6]

logP (Octanol/Water) 1.61 [3][4]

pKa 15.01 ± 0.70 (Predicted) [5][6]

The octanol-water partition coefficient (logP) of 1.61 indicates a moderate degree of

lipophilicity, suggesting that the compound will have a preference for non-polar environments
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over aqueous ones.[3][7] The predicted pKa of ~15 suggests the N-H proton is very weakly

acidic, and the molecule will remain in its neutral form across the physiological pH range.[5][6]

Solubility Profile: A Quantitative and Qualitative
Analysis
The fundamental principle of "like dissolves like" is the primary determinant of solubility.[8] This

rule states that substances with similar polarities are more likely to be miscible or soluble in one

another. Given 4'-Methylformanilide's structure—a polar amide group and a non-polar tolyl

group—its solubility is expected to be favorable in solvents of intermediate polarity and those

capable of hydrogen bonding.

Solvent Solubility Source(s)

Water 3700 mg/L (approx. 3.7 g/L) [3]

Methanol Soluble [5][6][9]

The water solubility of 3.7 g/L is relatively low, which is consistent with the compound's logP

value.[3] The presence of the aromatic ring and methyl group limits its interaction with the

highly polar water molecules. Conversely, its reported solubility in methanol, a polar protic

solvent, is good, highlighting the favorable interactions between the amide group and the

solvent's hydroxyl group.[5][6]

The relationship between a compound's structural features and its solubility in a given solvent

can be visualized as a balance of intermolecular forces.
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Caption: Interplay of molecular and solvent properties governing solubility.

Standard Protocol for Experimental Solubility
Determination
To ensure data integrity and reproducibility, a standardized protocol for determining solubility is

essential. The following method is a robust, self-validating system for assessing the solubility of

a solid compound like 4'-Methylformanilide in a given solvent at a specific temperature (e.g.,

ambient).

Principle
This protocol is based on the isothermal equilibrium method, where an excess of the solid

solute is mixed with the solvent until the solution becomes saturated. The concentration of the

solute in the resulting clear supernatant is then determined, representing the solubility at that

temperature.

Materials and Equipment
4'-Methylformanilide (solid)
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Solvent of interest

Analytical balance (± 0.1 mg)

Vials with screw caps (e.g., 4 mL)

Thermostatic shaker or rotator

Centrifuge

Syringes and syringe filters (e.g., 0.22 µm PTFE)

Volumetric flasks and pipettes

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology
Preparation: Add an excess amount of 4'-Methylformanilide to a pre-weighed vial. The

amount should be sufficient to ensure that undissolved solid remains after equilibrium is

reached (e.g., 10-20 mg).

Solvent Addition: Accurately add a known volume of the solvent to the vial (e.g., 2.0 mL).

Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to the desired

temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period to reach

equilibrium. Causality Insight: A minimum of 24-48 hours is recommended to ensure the

dissolution process has reached a true equilibrium state, especially for sparingly soluble

compounds.

Phase Separation: After equilibration, let the vials stand undisturbed for a short period to

allow larger particles to settle. To ensure complete removal of undissolved solid, centrifuge

the vials at a high speed (e.g., 10,000 rpm for 10 minutes). Trustworthiness Check: This step

is critical to prevent undissolved solid from being carried over, which would artificially inflate

the measured solubility.

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a

syringe. Immediately pass the solution through a syringe filter into a clean vial. Expertise
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Note: Filtering removes any remaining microscopic particulate matter, ensuring the analyzed

sample represents only the dissolved solute.

Dilution: Accurately dilute the filtered supernatant with the solvent to a concentration that falls

within the linear range of the analytical instrument's calibration curve.

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g.,

HPLC-UV) to determine the concentration of 4'-Methylformanilide.

Calculation: Calculate the original solubility in the saturated solution, accounting for the

dilution factor. The result is typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram
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Caption: Workflow for the Isothermal Equilibrium Solubility Method.

Conclusion
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This guide has detailed the essential physical properties of 4'-Methylformanilide, with a

particular emphasis on its solubility. The compiled data indicates it is a moderately lipophilic

compound with low aqueous solubility but good solubility in polar organic solvents like

methanol.[3][5] Understanding these characteristics is fundamental for its effective use in

scientific and industrial applications. The provided experimental protocol offers a reliable

framework for researchers to generate high-quality, reproducible solubility data, which is

indispensable for applications ranging from reaction optimization to formulation development in

the pharmaceutical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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